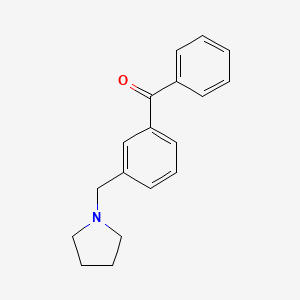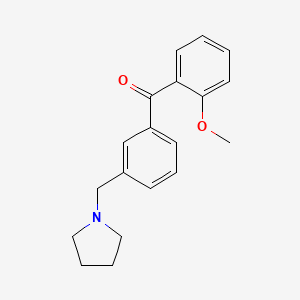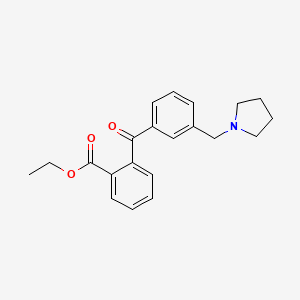
8-Oxo-8-(4-isopropoxyphenyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-8-(4-isopropoxyphenyl)octanoic acid, commonly abbreviated as IPP-OA, is a synthetic compound. It has a molecular formula of C17H24O4 and a molecular weight of 292.4 g/mol.
Molecular Structure Analysis
The InChI code for 8-Oxo-8-(4-isopropoxyphenyl)octanoic acid is1S/C17H24O4/c1-2-13-21-15-11-9-14 (10-12-15)16 (18)7-5-3-4-6-8-17 (19)20/h9-12H,2-8,13H2,1H3, (H,19,20) . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
8-Oxo-8-(4-isopropoxyphenyl)octanoic acid is a synthetic compound with a molecular formula of C17H24O4 and a molecular weight of 292.4 g/mol. More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Copolyesters and Biomedical Applications
Copolyesters derived from 8-(3-hydroxyphenyl)octanoic acid (HPOA) have been synthesized and characterized. These polymers exhibit properties like high insolubility in most solvents except highly polar solvents, such as trifluoroacetic acid. They have shown potential in biomedical applications due to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
Synthesis and Characterization for Liquid Crystal Applications
The synthesis and characterization of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid have been conducted. The resulting compound has demonstrated thermotropic liquid crystal behavior, making it relevant for applications in materials science and technology (Cai Li, 2009).
Biosynthesis in Yeast
The de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in yeast Saccharomyces cerevisiae has been explored. This process is significant for producing terminally hydroxylated fatty acids or dicarboxylic acids, which are industrially relevant compounds with broad applications (Wernig et al., 2019).
Biomedical Significance in Human Neutrophils
Studies have shown that human neutrophils convert certain fatty acids, like sebaleic acid, to potent granulocyte chemoattractants. These findings are crucial in understanding inflammatory processes and could have implications for biomedical research related to skin diseases (Cossette et al., 2008).
Octanoic Acid in Bioengineering and Synthetic Biology
Octanoic acid (OA), an eight-carbon fatty acid, serves as a critical platform chemical and precursor for various industrially relevant products. Its microbial biosynthesis in Saccharomyces cerevisiae has been explored as a sustainable alternative to current production methods. This research is vital for developing new strategies in bioengineering and synthetic biology (Wernig et al., 2021).
Propriétés
IUPAC Name |
8-oxo-8-(4-propan-2-yloxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-13(2)21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZGFPQNMVFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645448 |
Source


|
| Record name | 8-Oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-isopropoxyphenyl)octanoic acid | |
CAS RN |
898791-94-1 |
Source


|
| Record name | 4-(1-Methylethoxy)-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














